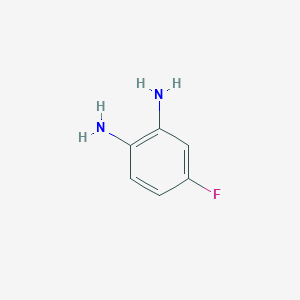

4-Fluorobenzene-1,2-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEWNOOZQVJONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190145 | |

| Record name | 4-Fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-31-7 | |

| Record name | 4-Fluoro-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzene-1,2-diamine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzene-1,2-diamine, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity with a focus on mechanistic understanding, and highlight its critical role in the development of pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound, also known as 4-fluoro-1,2-phenylenediamine, is a fluorinated aromatic diamine that has garnered significant attention as a synthetic intermediate.[1] Its structure, which features two adjacent amino groups and a fluorine atom on a benzene ring, makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles.[2]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and overall pharmacological profile.[4][5] Consequently, this compound serves as a valuable starting material for introducing these desirable attributes into novel therapeutic agents. This guide will provide the foundational knowledge necessary to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis.

Core Chemical Properties

Below is a summary of the key chemical identifiers and properties for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇FN₂ | [1][3][6] |

| Molecular Weight | 126.13 g/mol | [1][3][6] |

| CAS Number | 367-31-7 | [1][3][5] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 4-Fluoro-1,2-phenylenediamine, 1,2-Diamino-4-fluorobenzene, 4-Fluoro-o-phenylenediamine | [3][7] |

| Melting Point | 94-98 °C | [1][3][6] |

| Boiling Point | 266.11 °C at 760 mmHg | [3] |

| Density | 1.284 g/cm³ | [3] |

| Solubility | Slightly soluble in water; Soluble in DMSO and Methanol | [3][6][7] |

| pKa | 4.22±0.10 (Predicted) | [3] |

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (DMSO-d₆, 400MHz): The proton NMR spectrum typically shows signals for the amine protons as a broad singlet and complex multiplets for the aromatic protons due to spin-spin coupling with each other and the fluorine atom. A representative spectrum shows: δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H, J=8.54Hz), 6.29 (d, 1H, J=10.92Hz), 6.42 (t, 1H, J=7.14Hz).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching vibrations for the primary amine groups.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) is observed at an m/z of approximately 126.[2] The exact mass is 126.05932639, which can be used to confirm the elemental composition.[3]

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound involves the reduction of a nitro-substituted precursor.

Synthetic Pathway

The synthesis is typically a multi-step process starting from 4-fluoroaniline.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a well-established method for the synthesis of this compound.[2]

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide

-

In a reaction flask, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.

-

Cool the mixture to below 0°C in a low-temperature bath with mechanical stirring.

-

Slowly add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid.

-

After 30 minutes, while maintaining the temperature at 0-5°C, add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid dropwise.

-

After another 30 minutes, pour the reaction mixture into 2000 mL of ice water to precipitate the product.

-

Filter and dry the solid to obtain N-(4-fluoro-2-nitrophenyl)acetamide.

Step 2: Synthesis of 4-fluoro-2-nitroaniline

-

In a three-neck flask, combine 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid.

-

Heat the mixture to reflux for 30 minutes.

-

Pour the reaction solution into 2000 mL of ice water to precipitate the product.

-

Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water.

-

Dry the solid to obtain 4-fluoro-2-nitroaniline.

Step 3: Synthesis of this compound

-

In a reaction vessel, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.

-

Introduce hydrogen gas and maintain the pressure at 1.0 MPa.

-

Stir the reaction at room temperature for 8 hours.

-

After cooling, filter the mixture to remove the Raney nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Mechanistic Rationale

The final step, the reduction of the nitro group, is a critical transformation. Catalytic hydrogenation with Raney nickel is a widely used and effective method for this purpose.[6][7] The choice of Raney nickel is often preferred over other catalysts like palladium on carbon when the substrate contains halides, as it minimizes the risk of dehalogenation.[8] The mechanism involves the adsorption of hydrogen gas and the nitro compound onto the surface of the nickel catalyst, where the transfer of hydrogen atoms to the nitro group occurs, leading to its reduction to an amine.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its ability to undergo condensation reactions to form heterocyclic systems.

Synthesis of Benzimidazoles

A cornerstone reaction of this compound is its condensation with carboxylic acids or their derivatives to form benzimidazoles, a process known as the Phillips-Ladenburg reaction.[9] This reaction is of immense importance as the benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.

Caption: General scheme for benzimidazole synthesis.

This reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, enabling the fine-tuning of the molecule's biological activity.

Synthesis of Quinoxalines

This compound can also react with 1,2-dicarbonyl compounds to yield quinoxaline derivatives.[10] Quinoxalines are another class of heterocyclic compounds with a broad spectrum of biological activities.

Caption: General scheme for quinoxaline synthesis.

Role in Approved and Investigational Drugs

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazards: This compound is harmful if swallowed or inhaled and is toxic in contact with skin.[4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][5][13] It is also light-sensitive.[3][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or chemical goggles, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust.[13] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6][8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4] In case of skin contact, wash off immediately with plenty of water.[4] If inhaled, move to fresh air.[4] If swallowed, do NOT induce vomiting and call a physician or poison control center immediately.[4]

Conclusion

This compound is a fundamentally important building block for the synthesis of fluorinated heterocyclic compounds. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its handling, synthesis, and reaction mechanisms, as outlined in this guide, will empower researchers to leverage its full potential in the design and development of next-generation pharmaceuticals and functional materials.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 4-FLUORO-BENZENE-1,2-DIAMINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).

- Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-889.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Sassykova, L. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1223-1229.

-

ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2018).

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemxyne.com [chemxyne.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 4-Fluorobenzene-1,2-diamine in Modern Chemistry: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

4-Fluorobenzene-1,2-diamine (CAS 367-31-7), also known as 4-fluoro-1,2-phenylenediamine, is a fluorinated aromatic diamine that has emerged as a pivotal intermediate in a multitude of advanced chemical applications.[1][2] Its strategic importance lies in the unique interplay of its structural features: two adjacent amino groups poised for cyclization reactions and a fluorine atom that imparts distinct electronic properties to the aromatic ring. This guide offers an in-depth exploration of this versatile molecule, from its fundamental properties and synthesis to its critical role in the development of pharmaceuticals, high-performance materials, and specialized dyes.[3][4] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and bioavailability of derivative compounds, making it a valuable asset in medicinal chemistry.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective application. This compound is a solid at room temperature, typically appearing as a deep brown or red to dark blue crystalline powder.[3][6] Its key physical and chemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 367-31-7 | [1][6][7][8] |

| Molecular Formula | C₆H₇FN₂ | [1][6][7][8] |

| Molecular Weight | 126.13 g/mol | [1][6][7][8] |

| Melting Point | 94-98 °C | [1][6][7] |

| Boiling Point | 266.1 ± 20.0 °C (Predicted) | [6][7] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (slightly). | [6][7] |

| pKa | 4.22 ± 0.10 (Predicted) | [6][7] |

Spectroscopic analysis is crucial for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure. The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows signals for the aromatic protons and the amine protons. For instance, a reported ¹H NMR spectrum showed peaks at δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H, J=8.54Hz), 6.29 (d, 1H, J=10.92Hz), and 6.42 (t, 1H, J=7.14Hz).[9] Mass spectrometry confirms the molecular weight, with a molecular ion peak (M+H)⁺ observed at m/z 127.1.[9]

Synthesis and Mechanistic Considerations

The primary and most established route for the synthesis of this compound involves the reduction of 4-fluoro-2-nitroaniline.[1] This multi-step synthesis is a cornerstone of its production and showcases fundamental organic transformations.

A Validated Synthetic Workflow

A common synthetic pathway starts from 4-fluoroaniline and proceeds through nitration and subsequent reduction.[9]

Caption: A typical multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-fluorophenyl)acetamide [9]

-

In a reaction flask, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.

-

Cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.

-

Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid. A light yellow solid will form.

-

Allow the reaction to proceed for 30 minutes, monitoring for completion using Thin Layer Chromatography (TLC).

Causality: The acetylation of the amine group in 4-fluoroaniline is a protective step. The acetamido group is a moderately activating ortho-, para-director for electrophilic aromatic substitution, but it is less activating than the amino group, which helps to control the subsequent nitration step and prevent over-nitration or oxidation.

Step 2: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide [9]

-

Maintain the reaction temperature between 0-5°C.

-

Slowly add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to proceed for 30 minutes, again monitoring by TLC.

Causality: The nitrating mixture (nitric and sulfuric acid) introduces a nitro group onto the aromatic ring. The acetamido group directs the incoming electrophile (NO₂⁺) to the ortho and para positions. Due to steric hindrance from the acetamido group, the major product is the ortho-nitro isomer.

Step 3: Synthesis of 4-fluoro-2-nitroaniline [9]

-

To a three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.

-

Heat the mixture to reflux for 30 minutes, monitoring for the completion of the hydrolysis by TLC.

-

Pour the hot reaction solution into 2000 mL of ice water, which will cause a large amount of solid to precipitate.

-

Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water.

-

Dry the product to obtain an orange solid.

Causality: The acidic hydrolysis removes the acetyl protecting group, regenerating the free amine and yielding 4-fluoro-2-nitroaniline.

Step 4: Synthesis of this compound [9]

-

In a reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.

-

Introduce hydrogen gas and maintain a pressure of 1.0 MPa.

-

Stir the reaction at room temperature for 8 hours.

-

After the reaction is complete, cool the mixture and filter to remove the Raney nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final product as a gray-white solid.

Causality: The final step is a catalytic hydrogenation. Raney nickel is a highly effective catalyst for the reduction of nitro groups to amines. The use of hydrogen gas under pressure facilitates this transformation efficiently.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its two adjacent amine groups, which readily undergo condensation reactions with various electrophiles to form heterocyclic systems.

Formation of Benzimidazoles

A primary application of this diamine is in the synthesis of fluorinated benzimidazole derivatives.[1][4] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor properties.[9] The reaction typically involves condensation with aldehydes or carboxylic acids.

Caption: General scheme for the synthesis of fluorinated benzimidazoles.

The fluorine substituent in these benzimidazoles can enhance their binding affinity to target enzymes or receptors and improve their pharmacokinetic properties.[4]

Synthesis of Quinoxalines and Other Heterocycles

This compound is also a precursor for quinoxalines and 1-H-1,5-benzodiazepine compounds.[9] Furthermore, it is used in the synthesis of 2,3-diaminophenazines through oxidative reactions.[10] These phenazine derivatives have applications as dyes and in drug discovery.[10]

Materials Science Applications

Beyond pharmaceuticals, this diamine finds use in materials science. It can serve as a hardener for epoxy resins, enhancing their thermal conductivity.[10] This property is valuable for improving thermal management in electronic components.[10] Additionally, it is used in the synthesis of azo dyes, where the fluorine atom can improve colorfastness and vibrancy.[2][3] The ortho-diamine functionality also allows for the formation of salen-type Schiff bases, which can coordinate with metals to form complexes with applications as antimicrobial agents and in redox flow batteries.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as an irritant and can be harmful if inhaled, swallowed, or in contact with skin.[6][11][12]

-

Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] It is also harmful if swallowed and can be toxic in contact with skin.[11]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Handling : Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1][13] Avoid contact with skin and eyes.[1]

-

First Aid : In case of eye contact, rinse immediately with plenty of water and seek medical advice.[6][11] For skin contact, wash off immediately with plenty of water.[11] If inhaled, move to fresh air.[11] If ingested, do not induce vomiting and seek immediate medical attention.[11]

-

Storage : Keep in a dark place, sealed in a dry, room-temperature environment.[6][7] The compound is light-sensitive.[6][7]

Conclusion

This compound is a testament to the power of strategic molecular design. The judicious placement of a fluorine atom on a versatile phenylenediamine scaffold has created a building block of immense value across multiple scientific disciplines. For drug development professionals, it offers a pathway to novel therapeutics with enhanced properties. For materials scientists, it provides a means to create high-performance polymers and functional materials. As research continues to uncover new applications, the importance of this seemingly simple diamine is poised to grow, solidifying its role as a key enabler of innovation in modern chemistry.

References

- This compound CAS 367-31-7 - Benchchem. (n.d.).

- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? - FAQ. (n.d.).

- 4-FLUORO-BENZENE-1,2-DIAMINE - ChemBK. (2024-04-09).

- This compound - LookChem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7 - Ossila. (n.d.).

- 4-Fluoro-1,2-phenylenediamine - Chem-Impex. (n.d.).

- This compound - escientificsolutions. (n.d.).

- SAFETY DATA SHEET - Apollo Scientific. (2023-07-05).

- 4-Fluoro-1,2-phenylenediamine - SAFETY DATA SHEET. (n.d.).

- This compound | C6H7FN2 | CID 164584 - PubChem. (n.d.).

- CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica. (n.d.).

- 4-Fluoro-1,2-phenylenediamine - MySkinRecipes. (n.d.).

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-1,2-phenylenediamine [myskinrecipes.com]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. escientificsolutions.com [escientificsolutions.com]

- 9. Page loading... [wap.guidechem.com]

- 10. ossila.com [ossila.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. This compound | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Fluorobenzene-1,2-diamine

Abstract: This technical guide provides a comprehensive examination of 4-fluorobenzene-1,2-diamine (CAS No. 367-31-7), a pivotal fluorinated building block in modern synthetic chemistry. We will dissect its molecular structure, explore its physicochemical properties, detail validated synthetic protocols, and analyze its reactivity. The primary focus will be on elucidating how its unique structural features, particularly the interplay between the ortho-diamine functionality and the C4-fluorine substituent, are leveraged in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this versatile intermediate.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 4-fluoro-o-phenylenediamine, is an aromatic diamine whose utility is dictated by the precise arrangement and electronic nature of its substituents.[1][2] The molecule consists of a benzene ring functionalized with two adjacent (ortho) amino (-NH₂) groups at positions 1 and 2, and a fluorine (-F) atom at position 4. This specific arrangement creates a unique electronic environment that governs its reactivity and applications.

The two amino groups are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions due to their ability to donate electron density to the ring via resonance. Conversely, the fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring, yet it is also a weak electron-donating group through resonance (+R effect).[1] This electronic push-pull dynamic is fundamental to its chemical behavior. The fluorine atom's presence is particularly crucial in pharmaceutical applications, where it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 367-31-7 | [1][2][4] |

| Molecular Formula | C₆H₇FN₂ | [1][5] |

| Molecular Weight | 126.13 g/mol | [1][5] |

| Melting Point | 94-98 °C | [1][2][4] |

| Boiling Point | 266.11 °C at 760 mmHg | [2][4] |

| Appearance | Deep brown to red-black solid/crystal | [4][6] |

| Solubility | Slightly soluble in water; slightly soluble in DMSO and Methanol. | [2][4] |

| pKa | 4.22 ± 0.10 (Predicted) | [2][4] |

| InChI Key | KWEWNOOZQVJONF-UHFFFAOYSA-N | [1] |

Synthesis and Process Chemistry

The most prevalent and industrially scalable synthesis of this compound involves the reduction of its nitro-precursor, 4-fluoro-2-nitroaniline.[1][7] This transformation is a cornerstone of its production due to its high efficiency and the relative accessibility of the starting material.

Dominant Synthetic Pathway: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for reducing the nitro group selectively and cleanly.[1] The choice of catalyst is critical; Raney nickel is frequently employed for its high activity and cost-effectiveness in this type of reduction.[7] The process involves the activation of molecular hydrogen on the catalyst surface, followed by the stepwise reduction of the nitro group to an amino group.

Caption: Primary synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of 4-Fluoro-2-nitroaniline

This protocol is a self-validating system where reaction completion can be monitored by Thin-Layer Chromatography (TLC), and product identity is confirmed by spectroscopic analysis.

-

Reactor Setup: To a 2000 mL hydrogenation reactor, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel catalyst.[7] The use of anhydrous ethanol is crucial to prevent side reactions and ensure a clean reduction.

-

Hydrogenation: Seal the reactor and introduce hydrogen gas. Maintain the internal pressure at 1.0 MPa.[7]

-

Reaction Execution: Stir the mixture at room temperature for 8 hours.[7] The progress of the reaction should be monitored by TLC to confirm the complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst is pyrophoric and must be handled with care; it can be recycled.[7]

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization if necessary to obtain a gray-white solid. The reported yield for this method is high, typically around 91.3%.[7]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound are definitively achieved through a combination of spectroscopic techniques. NMR spectroscopy provides precise information about the atomic framework, while mass spectrometry confirms the molecular weight and elemental composition.[1]

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Parameter | Expected Value / Observation | Significance |

| ¹H NMR | Chemical Shifts (δ) | δ ≈ 4.27 (s, 2H), 4.75 (s, 2H), 6.11-6.42 (m, 3H) | Confirms the presence of two distinct -NH₂ groups and three aromatic protons, with splitting patterns influenced by the fluorine atom.[7] |

| ¹³C NMR | Chemical Shifts (δ) | Multiple signals in the aromatic region (approx. 100-150 ppm) | Reveals the number of unique carbon environments in the molecule. |

| Mass Spec. (MS) | Molecular Ion (M+H)⁺ | m/z ≈ 127.1 | Confirms the molecular weight of the compound.[7] |

| Mass Spec. (MS) | Exact Mass | 126.0593 g/mol | Provides high-resolution mass for unambiguous elemental formula confirmation.[1][2] |

Chemical Reactivity and Applications

The primary utility of this compound stems from its role as a precursor to heterocyclic compounds, most notably benzimidazoles. This reaction is a cornerstone of medicinal chemistry.

Synthesis of Benzimidazole Derivatives

The ortho-diamine functionality readily undergoes condensation reactions with carboxylic acids or their derivatives (e.g., aldehydes, orthoesters) to form the benzimidazole ring system. This reaction is robust and widely applicable. The fluorine atom at the 5- (or 6-) position of the resulting benzimidazole ring is a key modulator of the molecule's biological properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 4-Fluoro-1,2-phenylenediamine | 367-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

4-Fluorobenzene-1,2-diamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzene-1,2-diamine

Executive Summary

This compound, also known as 4-fluoro-1,2-phenylenediamine, is a critical building block in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Its structure, featuring adjacent amine groups and a fluorine atom on a benzene ring, makes it an invaluable precursor for synthesizing a variety of heterocyclic compounds, most notably benzimidazoles.[1][3] The strategic incorporation of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug molecules, making this diamine a compound of high interest for medicinal chemists.[3][4][5] This guide provides a comprehensive overview of the most reliable and widely practiced synthesis pathway for this compound, beginning from 4-fluoroaniline. It details the synthesis of the key intermediate, 4-fluoro-2-nitroaniline, followed by its catalytic reduction to the final product. The document provides field-proven protocols, discusses the causality behind experimental choices, and offers data-driven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

The utility of this compound stems from its unique combination of functional groups. The ortho-diamine moiety is a classic precursor for the construction of five- and six-membered heterocyclic rings, such as benzimidazoles and quinoxalines, which are core scaffolds in many biologically active compounds.[6][7] The fluorine atom, positioned para to one of the amino groups, exerts a powerful electronic influence. Due to its high electronegativity, it acts as a strong electron-withdrawing group via the inductive effect, which can modulate the pKa of the amine groups and influence the reactivity of the aromatic ring.[1]

In the context of drug development, the C-F bond is exceptionally stable, and the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[5][8] Furthermore, fluorine substitution can enhance a molecule's binding affinity to target enzymes or receptors by altering its conformation and electronic distribution.[3][5] Consequently, this compound is a key intermediate in the synthesis of anti-tumor agents, anti-inflammatory drugs, and other therapeutics.[2][6][7]

Retrosynthetic Strategy and Pathway Overview

The most established and scalable synthesis of this compound proceeds via the reduction of a nitro-aniline precursor. A logical retrosynthetic analysis identifies 4-fluoro-2-nitroaniline as the immediate precursor. This key intermediate is, in turn, accessible from the readily available starting material, 4-fluoroaniline, through a well-defined, three-step sequence involving protection, nitration, and deprotection. This strategic approach is necessary to control the regioselectivity of the nitration step and prevent unwanted side reactions.

Caption: High-level retrosynthetic pathway for this compound.

Synthesis of Key Precursor: 4-Fluoro-2-nitroaniline

The synthesis of 4-fluoro-2-nitroaniline from 4-fluoroaniline is a critical phase that requires careful control of reaction conditions to ensure high yield and purity. A direct nitration of 4-fluoroaniline is ill-advised as it can lead to oxidation of the aniline and poor regioselectivity. The standard protocol circumvents this by temporarily protecting the amine as an acetamide.

Causality Behind the Strategy:

-

Protection: The acetylation of the amino group to form an acetamide serves two purposes. First, it deactivates the ring slightly, protecting it from the oxidative conditions of nitration. Second, the bulky acetyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position due to steric hindrance, ensuring the desired regiochemistry.

-

Nitration: A mixture of nitric acid and sulfuric acid is used to generate the nitronium ion in situ for the electrophilic aromatic substitution. The reaction is conducted at low temperatures (0-5°C) to control the reaction rate and minimize the formation of byproducts.[6]

-

Deprotection: The acetyl group is easily removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding the target intermediate, 4-fluoro-2-nitroaniline.[6]

Caption: Workflow for the synthesis of the 4-fluoro-2-nitroaniline precursor.

Experimental Protocol: Synthesis of 4-fluoro-2-nitroaniline (4)

This protocol is adapted from a documented procedure with high reported yields.[6]

Part A: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide (3)

-

Setup: To a 2000 mL reaction flask equipped with a mechanical stirrer and placed in a low-temperature bath, add acetic anhydride (600 mL) and glacial acetic acid (200 mL).

-

Cooling: Cool the mixture to below 0°C with vigorous stirring.

-

Addition: Slowly add a pre-mixed solution of 4-fluoroaniline (150 g, 1.35 mol) in glacial acetic acid (100 mL). A light yellow solid will form.

-

Reaction 1: Stir the mixture for 30 minutes, monitoring for completion by TLC.

-

Nitration: While maintaining the temperature at 0-5°C, slowly add a nitrating mixture of 65% nitric acid (110 mL) and 95% sulfuric acid (10 mL) dropwise.

-

Reaction 2: Stir for an additional 30 minutes, again monitoring for completion by TLC.

-

Isolation: Pour the reaction mixture into 2000 mL of ice water. A large amount of yellow solid will precipitate.

-

Purification: Collect the solid by filtration and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide (3). The reported yield is approximately 83.9%.[6]

Part B: Synthesis of 4-fluoro-2-nitroaniline (4)

-

Setup: In a 2000 mL three-neck flask, combine the crude N-(4-fluoro-2-nitrophenyl)acetamide (191 g, 0.97 mol) from the previous step with a 9 M hydrochloric acid solution (1500 mL).

-

Reaction: Heat the mixture to reflux. The reaction is typically complete within 30 minutes (monitor by TLC).

-

Precipitation: Pour the hot reaction solution into 2000 mL of ice water to precipitate the product.

-

Neutralization & Washing: Filter the solid. Wash the filter cake with a sodium carbonate solution until neutral, followed by several washes with water (3 x 200 mL).

-

Drying: Dry the resulting orange solid to yield 4-fluoro-2-nitroaniline (4). The reported yield is approximately 89.6%.[6]

| Step | Starting Material | Reagents | Key Conditions | Product | Reported Yield |

| A | 4-Fluoroaniline | Acetic anhydride, HNO₃, H₂SO₄ | 0-5°C | N-(4-fluoro-2-nitrophenyl)acetamide | 83.9%[6] |

| B | N-(4-fluoro-2-nitrophenyl)acetamide | 9M Hydrochloric Acid | Reflux, 30 min | 4-Fluoro-2-nitroaniline | 89.6%[6] |

Core Synthesis: Reduction to this compound

The final and most critical step is the reduction of the nitro group of 4-fluoro-2-nitroaniline to an amine. This transformation is most efficiently achieved through catalytic hydrogenation.

Mechanism & Rationale: Catalytic hydrogenation involves the use of a heterogeneous catalyst, typically a transition metal like Nickel, Palladium, or Platinum, to facilitate the reaction between molecular hydrogen (H₂) and the nitro group. The nitro group is reduced in a stepwise fashion, passing through nitroso and hydroxylamine intermediates before arriving at the final amine. Raney nickel is a cost-effective and highly active catalyst frequently used for this purpose.[1][6] The reaction is performed under a pressurized hydrogen atmosphere to ensure sufficient hydrogen is available at the catalyst's surface. Ethanol is a common solvent as it readily dissolves the starting material and is relatively inert under these conditions.

Alternative reducing agents like tin(II) chloride (SnCl₂) in acidic media can also be used, which proceeds via a series of single-electron transfers.[9] However, this method often requires a more demanding workup to remove tin salts. More modern approaches also explore the use of nanocatalysts for improved efficiency and recyclability.[10]

Caption: Experimental workflow for the catalytic reduction of 4-fluoro-2-nitroaniline.

Experimental Protocol: Synthesis of this compound (1)

This protocol is based on a well-documented procedure yielding high-purity product.[6]

-

Setup: In a 2000 mL high-pressure reaction vessel, combine 4-fluoro-2-nitroaniline (135 g, 0.86 mol), anhydrous ethanol (1000 mL), and Raney nickel (27 g).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to 1.0 MPa.

-

Reaction: Stir the mixture at room temperature for 8 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Workup: After the reaction is complete, carefully vent the hydrogen gas. Cool the reaction mixture.

-

Catalyst Removal: Quickly filter the mixture to remove the Raney nickel catalyst. The recovered catalyst can be recycled. Note: Raney nickel is pyrophoric when dry and must be handled with extreme care, typically stored under water or solvent.

-

Isolation: Concentrate the filtrate by distillation under reduced pressure to remove the ethanol. The product will crystallize as a gray-white solid.

-

Drying: Dry the solid under vacuum to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-2-nitroaniline (135 g, 0.86 mol) | [6] |

| Catalyst | Raney Nickel (27 g) | [6] |

| Solvent | Anhydrous Ethanol (1000 mL) | [6] |

| Hydrogen Pressure | 1.0 MPa | [6] |

| Reaction Time | 8 hours | [6] |

| Temperature | Room Temperature | [6] |

| Reported Yield | 91.3% | [6] |

| Melting Point | 97-98°C | [6] |

Purification and Characterization

While the described synthesis yields a product of high purity, further purification may be necessary depending on the application.

-

Recrystallization: This is the most common method for purifying the final product. A suitable solvent system must be chosen where the diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude solid is dissolved in a minimum amount of hot solvent, filtered if necessary to remove insoluble impurities, and allowed to cool slowly to form high-purity crystals.[11]

-

Acid-Base Extraction: This technique can separate the basic diamine from any neutral organic impurities. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and extracted with an aqueous acid (e.g., dilute HCl). The diamine will be protonated and move to the aqueous layer, leaving neutral impurities behind. The aqueous layer is then basified to precipitate the purified diamine, which is collected by filtration.[11]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the molecular structure and proton environments. A published spectrum shows signals at δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H), 6.29 (d, 1H), 6.42 (t, 1H) in DMSO-d6.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight (126.13 g/mol ). The [M+H]⁺ ion is expected at m/z 127.1.[6]

-

Melting Point: To assess purity. The reported range is 94-98°C.[1][3][6] A sharp melting point within this range indicates high purity.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

4-fluoro-2-nitroaniline: A hazardous chemical intermediate. All handling should be done with appropriate PPE.

-

Raney Nickel: Highly flammable and pyrophoric, especially when dry. It must be kept wet with a solvent (e.g., water or ethanol) at all times and handled in an inert atmosphere when possible.

-

Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a properly rated high-pressure reactor in an area free of ignition sources.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of 4-fluoro-2-nitroaniline is a robust, high-yielding, and well-established method. The multi-step preparation of the nitro-aniline precursor from 4-fluoroaniline is a necessary strategy to ensure correct regiochemistry and high efficiency. By carefully controlling reaction parameters and adhering to strict safety protocols, particularly during the high-pressure hydrogenation step, researchers and drug development professionals can reliably produce this valuable fluorinated intermediate for a wide range of applications in medicinal chemistry and materials science.

References

- This compound CAS 367-31-7 - Benchchem. (URL: )

- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applic

- 4-Fluoro-1,2-phenylenediamine - Chem-Impex. (URL: )

- 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7 - Ossila. (URL: )

- 4-Fluoro-1,2-phenylenediamine - MySkinRecipes. (URL: )

- 4-FLUORO-1,2-PHENYLENEDIAMINE - ChemBK. (URL: )

- This compound - LookChem. (URL: )

-

This compound | C6H7FN2 | CID 164584 - PubChem. (URL: [Link])

-

Synthesis of this compound | Download Scientific Diagram - ResearchGate. (URL: [Link])

- The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (URL: )

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. (URL: [Link])

-

4-nitroaniline – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. (URL: [Link])

- Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. (URL: )

-

An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. (URL: [Link])

- Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (URL: )

-

Catalytic reduction of 2-nitroaniline: a review - PubMed. (URL: [Link])

- US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google P

-

Significance of Fluorine in Medicinal Chemistry: A Review. (URL: [Link])

-

Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - NIH. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

4-FLUOROBENZENE-1,3-DIAMINE - gsrs. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-1,2-phenylenediamine [myskinrecipes.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Fluorobenzene-1,2-diamine

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 4-Fluorobenzene-1,2-diamine (CAS: 367-31-7). Aimed at researchers, chemists, and drug development professionals, this document delves into the practical and theoretical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By integrating established principles with data interpretation, this guide serves as a self-validating reference for confirming the structure, purity, and identity of this critical synthetic intermediate.

Introduction to this compound

This compound, also known as 4-fluoro-o-phenylenediamine, is a substituted aromatic diamine that serves as a pivotal building block in synthetic chemistry.[1][2] Its unique structure, featuring two adjacent amine groups and a fluorine atom on a benzene ring, makes it a valuable precursor for a wide range of complex molecules.

Chemical Identity and Physical Properties

The compound is a solid at room temperature, typically appearing as a brown powder, with a melting point in the range of 94-98 °C.[1][3] Its key identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 367-31-7 | [1][2] |

| Molecular Formula | C₆H₇FN₂ | [1] |

| Molecular Weight | 126.13 g/mol | [2] |

| Exact Mass | 126.0593 g/mol | [2] |

| Melting Point | 94-98 °C | [1][3] |

| Appearance | Brown Powder/Crystal | [3] |

Significance in Research and Development

The strategic placement of its functional groups allows this compound to be a versatile reactant. The ortho-diamine moiety is ideal for forming heterocyclic systems, most notably benzimidazoles, which are common scaffolds in medicinal chemistry. The fluorine atom can significantly modulate the electronic properties, metabolic stability, and binding affinity of target molecules, making this reagent highly valuable in pharmaceutical and agrochemical research.[1] Furthermore, it is used to synthesize Schiff bases for organometallic complexes and as a hardening agent for epoxy resins to improve thermal conductivity.[3]

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The diagram below illustrates the IUPAC numbering convention for this compound, which will be referenced throughout this guide.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Causality

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[4] For this compound, the key diagnostic signals arise from the N-H bonds of the amine groups, the aromatic C-H bonds, the C=C bonds of the benzene ring, and the C-F bond. The presence of two primary amine groups (-NH₂) is expected to produce a characteristic doublet in the N-H stretching region due to symmetric and asymmetric stretching modes.

Typical IR Data Summary

While an experimental spectrum should always be used for final confirmation, the following table summarizes the expected absorption bands for this compound based on established group frequencies for analogous compounds like 1,2-phenylenediamine.[1][5]

| Wavenumber Range (cm⁻¹) | Vibration Mode | Intensity | Comments |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | A characteristic doublet confirms the primary amine (-NH₂) groups. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds on a benzene ring. |

| 1640 - 1600 | N-H Scissoring (Bending) | Medium-Strong | Confirms the presence of amine groups. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected, characteristic of the benzene ring. |

| 1300 - 1200 | Aromatic C-N Stretch | Medium-Strong | Indicates the bond between the amine nitrogen and the aromatic ring. |

| 1250 - 1100 | C-F Stretch | Strong | A strong, characteristic band confirming the presence of fluorine. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and effective technique for solid samples, requiring minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal and press arm thoroughly to prevent cross-contamination.

Spectrum Interpretation

The resulting spectrum should be analyzed for the key features listed in Table 3.2. The most telling feature is the doublet in the 3450-3300 cm⁻¹ region, which is a definitive indicator of the two primary amine groups. The presence of a strong band around 1250-1100 cm⁻¹ is crucial for confirming the fluorine substituent. The combination of these signals, along with the expected aromatic C=C and C-H stretches, provides a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[4]

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. The two electron-donating amine groups will shield the aromatic protons, shifting them upfield relative to benzene (δ 7.26 ppm). Conversely, the electronegative fluorine atom will deshield adjacent protons. The splitting pattern (multiplicity) of each signal is governed by spin-spin coupling with neighboring protons and, significantly, with the ¹⁹F nucleus.

No publicly available, fully assigned spectrum for this specific molecule was found. However, a highly reliable prediction can be made based on the experimental data for the closely related 4-fluoroaniline,[6] with adjustments for the addition of an ortho-amino group. The amine protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.

| Proton (see Fig. 1) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~6.65 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 4.5 |

| H-5 | ~6.55 | Doublet of Doublets of Doublets (ddd) | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 9.0, ⁴J(H5-H3) ≈ 2.5 |

| H-3 | ~6.45 | Doublet of Doublets (dd) | ⁴J(H3-H5) ≈ 2.5, ⁵J(H3-F) ≈ 2.5 |

| NH₂ (2 groups) | 3.5 - 5.0 | Broad Singlet (br s) | N/A |

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; edge [penwidth=1.5];// Nodes for atoms H6 [label="H6", pos="1.5,0!"]; H5 [label="H5", pos="0,-1.5!"]; H3 [label="H3", pos="-1.5,0!"]; F [label="F", pos="0,1.5!", fillcolor="#FBBC05"];

// Edges for coupling H6 -- H5 [label="³J ≈ 8.5 Hz", color="#4285F4"]; H5 -- H3 [label="⁴J ≈ 2.5 Hz", color="#34A853"]; H5 -- F [label="³J ≈ 9.0 Hz", color="#EA4335"]; H6 -- F [label="⁴J ≈ 4.5 Hz", color="#EA4335"]; }

Figure 2: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling relationships.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

The aromatic region of the spectrum is the most informative. The proton at the C-5 position is expected to be the most complex, showing coupling to H-6, H-3, and the fluorine atom. The proton at C-6 will be a doublet of doublets due to coupling with H-5 and a weaker long-range coupling to fluorine. The proton at C-3 will also be a doublet of doublets due to coupling with H-5 and fluorine. The integration of the aromatic signals relative to the broad amine signal should yield a 3:4 ratio, confirming the sample's identity.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The most dominant feature in the ¹³C NMR spectrum of this compound will be the large one-bond coupling constant (¹JCF) for the carbon atom directly attached to fluorine (C-4). Other carbons will also show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF).

Similar to the ¹H NMR data, this table is a prediction based on experimental data for 4-fluoroaniline[6] and established substituent chemical shift effects for an amino group.[7]

| Carbon (see Fig. 1) | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-4 | ~154 | Doublet (d) | ¹JCF ≈ 235 |

| C-2 | ~140 | Singlet (s) | - |

| C-1 | ~138 | Doublet (d) | ⁴JCF ≈ 2 |

| C-5 | ~118 | Doublet (d) | ²JCF ≈ 22 |

| C-3 | ~117 | Doublet (d) | ²JCF ≈ 21 |

| C-6 | ~105 | Doublet (d) | ³JCF ≈ 8 |

-

Sample Preparation: A more concentrated sample is typically required. Dissolve ~20-50 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use the same locked and shimmed conditions as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a standard pulse program with proton broadband decoupling. This collapses all C-H couplings into singlets, simplifying the spectrum. The couplings to fluorine will remain. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction.

The spectrum should display six distinct signals for the aromatic carbons. The most downfield signal, appearing as a large doublet with a coupling constant around 235 Hz, is unequivocally assigned to C-4. The other five signals will appear as smaller doublets or singlets, and their assignments can be confirmed using 2D NMR techniques like HSQC and HMBC if necessary. The presence of these six signals with their characteristic splitting patterns provides powerful confirmation of the molecular structure.

Mass Spectrometry (MS)

Principles of Ionization and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern is a reproducible fingerprint of the molecule.[8]

Key Mass Spectrometry Data

| Parameter | Value (m/z) | Significance |

| Molecular Ion (M⁺•) | 126 | Confirms the molecular weight of the compound.[1][2] |

| [M - NH₂]⁺ | 110 | Loss of an amino radical. |

| [M - HCN]⁺• | 99 | Loss of hydrogen cyanide, common for anilines. |

| [M - F]⁺ | 107 | Loss of a fluorine radical. |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source.

-

Ionization: The gaseous molecules are bombarded with a 70 eV electron beam, creating positively charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Fragmentation Pathway Analysis

The molecular ion at m/z 126 confirms the compound's molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.

Figure 3: A plausible fragmentation pathway for this compound under EI conditions.

A primary fragmentation route for aromatic amines is the loss of HCN (27 Da), leading to a fragment at m/z 99. Subsequent loss of HF (20 Da) from this fragment could lead to an ion at m/z 79. These characteristic losses provide strong evidence for the compound's structure.

Conclusion: A Synthesized Spectroscopic Profile

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic methods. IR spectroscopy confirms the presence of primary amine and fluoro-aromatic functional groups. High-resolution mass spectrometry verifies the elemental composition and molecular weight. Finally, ¹H and ¹³C NMR spectroscopy provide unambiguous proof of the molecular structure through chemical shifts and characteristic spin-spin coupling patterns, particularly the couplings to the ¹⁹F nucleus. Together, these techniques offer a robust and self-validating system for the comprehensive characterization of this important chemical building block.

References

-

Dalton Transactions. (n.d.). † 1H-NMR and 13C-NMR Spectra. Royal Society of Chemistry. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Fluorine notes. (n.d.). Main directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) poly(p-phenylenediamine); (b) nanocomposite -1;.... Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the NMR Analysis of 4-Fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Fluorobenzene-1,2-diamine. As a key building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and functional materials, a thorough understanding of its structural features through NMR is paramount. This document offers a detailed examination of the ¹H NMR spectrum, including the interpretation of complex coupling patterns arising from proton-proton and proton-fluorine interactions. Furthermore, a predictive analysis of the ¹³C NMR spectrum is presented, based on established substituent effects and data from analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing both practical experimental protocols and in-depth spectral interpretation.

Introduction: The Structural Significance of this compound

This compound, also known as 4-fluoro-o-phenylenediamine, is a substituted aromatic diamine with the molecular formula C₆H₇FN₂.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom and two adjacent amine groups. This unique arrangement of functional groups makes it a versatile precursor in the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles, quinoxalines, and other fused-ring systems. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable moiety in drug design and materials science.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, the electronic environment of the nuclei, and the connectivity of atoms. The presence of the spin-active ¹⁹F nucleus further enriches the NMR analysis through observable couplings to both protons and carbons, offering an additional layer of structural confirmation.

This guide will delve into the practical aspects of acquiring and interpreting the NMR spectra of this important synthetic intermediate.

Experimental Protocols: Best Practices for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the proper preparation of the sample. The following protocol outlines the recommended procedure for preparing a high-quality NMR sample of this compound.

Materials and Reagents

-

This compound (solid)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)

-

High-quality 5 mm NMR tubes

-

NMR tube caps

-

Pasteur pipettes

-

Kimwipes or glass wool

-

Vortex mixer

-

Microspatula

-

Analytical balance

Step-by-Step Sample Preparation Workflow

-

Solvent Selection: The choice of deuterated solvent is critical. The solvent should completely dissolve the sample and have residual peaks that do not overlap with the signals of interest. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound due to its excellent solvating power for polar molecules.

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a more concentrated sample is preferable to achieve a good signal-to-noise ratio in a reasonable time.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Use a vortex mixer to ensure complete dissolution. The final solution should be clear and free of any particulate matter.

-

Filtration: To remove any suspended impurities that can degrade the spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette.

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

-

Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine and subsequently into the NMR spectrometer.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the aromatic protons and the amine protons. The spectrum is characterized by complex splitting patterns due to both homonuclear (proton-proton) and heteronuclear (proton-fluorine) couplings.

Experimental ¹H NMR Data

The following ¹H NMR data was obtained in DMSO-d₆ at 400 MHz:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 6.42 | t | 7.14 | 1H | H-6 |

| 2 | 6.29 | d | 10.92 | 1H | H-3 |

| 3 | 6.11 | t | 8.54 | 1H | H-5 |

| 4 | 4.75 | s (broad) | - | 2H | NH₂ (at C-2) |

| 5 | 4.27 | s (broad) | - | 2H | NH₂ (at C-1) |

Data sourced from ChemBK.[3]

Structural Assignment and Interpretation

The numbering of the atoms in this compound for NMR assignment is as follows:

Caption: Key ¹H-¹H, ¹H-¹⁹F, and predicted ¹³C-¹⁹F couplings in this compound.

Conclusion

References

Sources

4-Fluorobenzene-1,2-diamine solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal building block in contemporary chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility is intrinsically linked to its solubility, a fundamental property that governs reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this document establishes a strong theoretical framework based on the molecule's physicochemical properties and delivers a robust, detailed experimental protocol for researchers to determine thermodynamic solubility in their own laboratories. This empowers scientists to make informed decisions on solvent selection for synthesis, purification, and formulation development.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective and safe use. The compound is a solid at room temperature and, like many aromatic amines, can darken upon exposure to air and light.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 367-31-7 | [2] |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | Solid. May appear as a red to dark blue or black powder/crystal. | [3] |

| Melting Point | 94-98 °C | [2] |

| Boiling Point | 266.1 °C (Predicted) | [4] |

| Storage | Store in a cool, dark place under an inert atmosphere. | [3][5] |

| Sensitivity | Air and light sensitive. | [3] |

Safety and Handling: this compound is classified as hazardous. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[8]

Theoretical Principles of Solubility

The solubility of this compound is dictated by its molecular structure, which possesses both polar and non-polar characteristics. The guiding principle of "like dissolves like" provides a predictive framework for its behavior in various organic solvents.

Molecular Structure Analysis

The molecule's solubility is a direct consequence of its three key functional components:

-

Aromatic Benzene Ring: This core structure is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Two Amine (-NH₂) Groups: These groups are polar and hydrophilic. They can act as hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents. Their basic nature also allows for acid-base reactions.

-

Fluorine (-F) Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This modulates the overall polarity of the molecule and can influence its crystal lattice energy and interactions with specific solvents.[2]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption [label="Molecule-Solvent Interaction Diagram", shape=plaintext, fontname="Arial", fontsize=10]; }

Solubility Predictions by Solvent Class

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. The solvent's ability to hydrogen bond with the amine groups is the dominant intermolecular force, effectively solvating the molecule. Synthesis procedures confirm its solubility in ethanol.[9]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar C-N, N-H, and C-F bonds.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. While the benzene ring favors these solvents, the highly polar amine groups are poorly solvated, limiting overall dissolution. Solubility in toluene would likely be higher than in hexane due to potential π-π stacking interactions.

Known and Analog-Based Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly Soluble | [4] |

| Methanol | Soluble | [3] |

Table 3: Solubility of o-Phenylenediamine (CAS 95-54-5) for Comparison

| Solvent | Solubility | Temperature | Source(s) |

| Cold Water | Slightly Soluble (4.15 g/100 mL) | 35 °C | [1] |

| Hot Water | Soluble (733 g/100 mL) | 81 °C | [1] |

| Ethanol | Soluble | Room Temp. | [1][10] |

| Diethyl Ether | Soluble | Room Temp. | [1][10] |

| Chloroform | Soluble | Room Temp. | [1][10] |

The data for o-phenylenediamine strongly suggests that polar organic solvents are excellent candidates for dissolving its fluorinated counterpart. The significant increase in water solubility with temperature is also a key indicator for purification strategies.

Experimental Protocol: Determination of Thermodynamic Solubility

This section provides a detailed, field-proven protocol for determining the equilibrium (thermodynamic) solubility of this compound using the shake-flask method.[3] This method is considered the gold standard for its reliability.[3]

dot graph TD { graph [fontname="Arial", fontsize=12, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for Shake-Flask Solubility Determination", shape=plaintext, fontname="Arial", fontsize=10]; }

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

For Gravimetric Method: Drying oven, desiccator

-